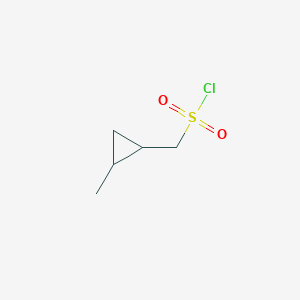
1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol is a fluorinated organic compound with the molecular formula C5H7FN2OS2 and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol involves several steps, typically starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The resulting thiadiazole derivative is then subjected to further reactions to introduce the fluorine and hydroxyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal properties.
Fluconazole: A widely used antifungal drug with a similar structural motif involving a fluorinated ring and hydroxyl group.
Properties
Molecular Formula |
C5H7FN2OS2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1-fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H7FN2OS2/c6-1-4(9)2-10-5-7-3-8-11-5/h3-4,9H,1-2H2 |
InChI Key |
AKUUUKGYMKDQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)SCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


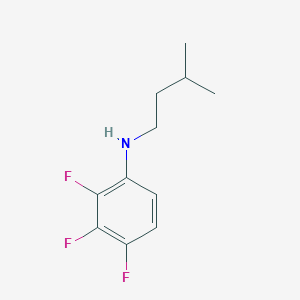
![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13276192.png)
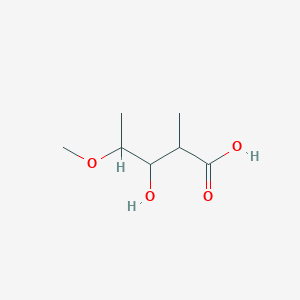
![4-Methoxythieno[2,3-d]pyrimidin-6-amine](/img/structure/B13276208.png)
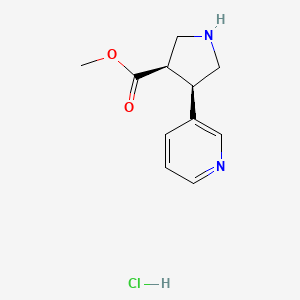

amine](/img/structure/B13276220.png)
amine](/img/structure/B13276227.png)
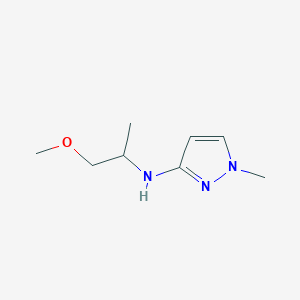
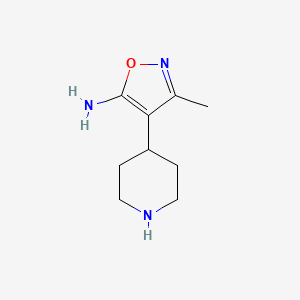
![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)
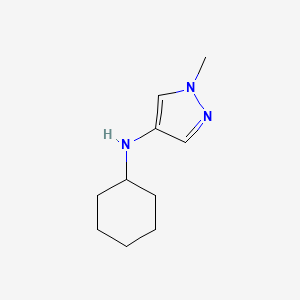
![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)
